molecular formula C15H24O6 B565778 Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate CAS No. 131149-12-7

Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate

Cat. No.: B565778
CAS No.: 131149-12-7
M. Wt: 300.351
InChI Key: ZCHGBXVUOHZBJY-HIOCHFAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate, also known as this compound, is a useful research compound. Its molecular formula is C15H24O6 and its molecular weight is 300.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a dioxolo-pyran core and a tert-butyl ester group. Its molecular formula is C15H22O5C_{15}H_{22}O_5, and it possesses a molecular weight of 282.34 g/mol. The presence of the methoxy and dimethyl groups contributes to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives with similar structures showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .

Antitumor Properties

In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines. For instance, compounds featuring the dioxolo-pyran structure were tested against breast cancer cell lines and showed a dose-dependent inhibition of cell growth . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

There is emerging evidence that this compound may possess anti-inflammatory properties. In animal models of inflammation, administration of similar compounds resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial resistance mechanisms.
  • Receptor Modulation : The compound could modulate receptor activity linked to pain and inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted by Murlykina et al. (2015) evaluated the antimicrobial activity of several dioxolo-pyran derivatives. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against E. coli .

Case Study 2: Cancer Cell Line Studies

In vitro studies reported by Koz’minykh et al. (2002) demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM. This suggests potential for further development as an anticancer agent .

Properties

IUPAC Name

tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O6/c1-14(2,3)19-10(16)7-9-8-18-13(17-6)12-11(9)20-15(4,5)21-12/h7,11-13H,8H2,1-6H3/b9-7-/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHGBXVUOHZBJY-HIOCHFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(=CC(=O)OC(C)(C)C)COC2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)/C(=C\C(=O)OC(C)(C)C)/CO[C@@H]2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.